4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate
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Overview
Description
Preparation Methods
The synthesis of 4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate involves the acetylation of 4-Methylumbelliferyl Beta-D-Cellotrioside. The reaction typically requires acetic anhydride and a catalyst such as pyridine under controlled conditions .
Chemical Reactions Analysis
4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate undergoes hydrolysis reactions, particularly in the presence of cellulase enzymes. The hydrolysis results in the release of 4-methylumbelliferone, a fluorescent compound . This reaction is commonly used to study the kinetics of cellulase enzymes . The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions.
Scientific Research Applications
4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate is extensively used in scientific research, particularly in the study of cellulase enzymes. It serves as a fluorogenic substrate, allowing researchers to measure enzyme activity through the release of fluorescent 4-methylumbelliferone . This application is crucial in the fields of biochemistry and molecular biology, where understanding enzyme kinetics and activity is essential . Additionally, the compound is used in the development of assays for cellulase activity, which has implications in the study of cellulose degradation and biofuel production .
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate involves its hydrolysis by cellulase enzymes. The compound binds to the active site of the enzyme, where it undergoes cleavage to release 4-methylumbelliferone . This process allows researchers to monitor enzyme activity through the fluorescence emitted by 4-methylumbelliferone .
Comparison with Similar Compounds
4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate is similar to other fluorogenic substrates used in enzyme assays, such as 4-Methylumbelliferyl Beta-D-Cellobioside . its unique structure, which includes multiple acetyl groups, makes it particularly useful for studying the activity of cellulase enzymes. Other similar compounds include 4-Methylumbelliferyl Beta-D-Glucuronide and 4-Methylumbelliferyl Beta-D-Galactoside, which are used to study different types of glycosidases .
Properties
Molecular Formula |
C48H58O28 |
---|---|
Molecular Weight |
1083.0 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-3-[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C48H58O28/c1-19-14-36(59)71-32-15-30(12-13-31(19)32)70-46-43(67-27(9)56)41(65-25(7)54)38(34(72-46)17-61-21(3)50)75-48-45(69-29(11)58)42(66-26(8)55)39(35(74-48)18-62-22(4)51)76-47-44(68-28(10)57)40(64-24(6)53)37(63-23(5)52)33(73-47)16-60-20(2)49/h12-15,33-35,37-48H,16-18H2,1-11H3/t33-,34+,35+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46+,47+,48-/m0/s1 |
InChI Key |
RWTQMFHHAKKHDH-ZYBIMXOHSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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